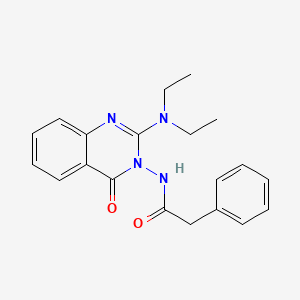
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide is a synthetic organic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.4143 g/mol . This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also contains a diethylamino group and a phenylacetamide moiety, contributing to its unique chemical properties.
准备方法
The synthesis of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a diethylamino group.
Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinazolinone derivatives with modified functional groups.
科学研究应用
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe molecule for studying enzyme interactions and receptor binding, due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism of action of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
相似化合物的比较
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetamide Derivatives: These compounds contain the phenylacetamide moiety but differ in their core structures, resulting in different reactivity and applications.
Diethylamino Substituted Compounds: These compounds have the diethylamino group but differ in their core structures and other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)-4-oxoquinazolin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-23(4-2)20-21-17-13-9-8-12-16(17)19(26)24(20)22-18(25)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,25) |
InChI 键 |
RLIDUKTUBFKWDR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














